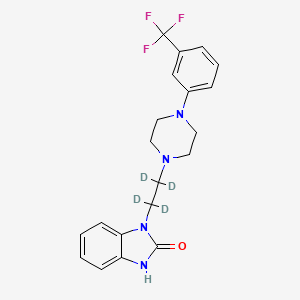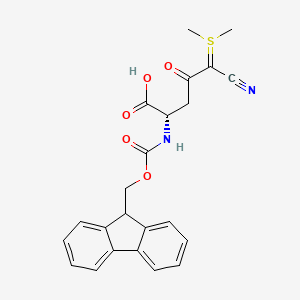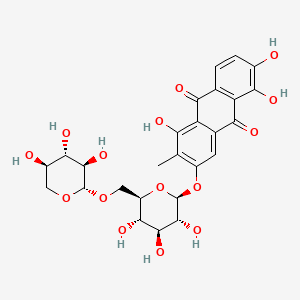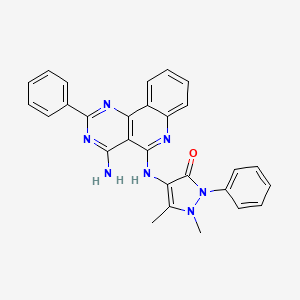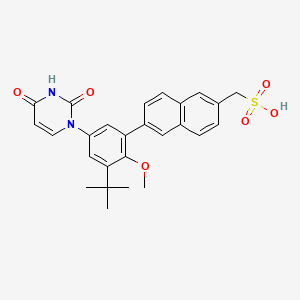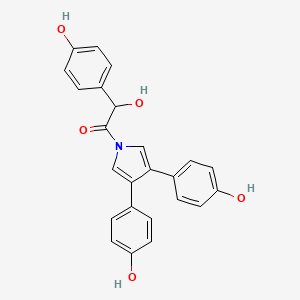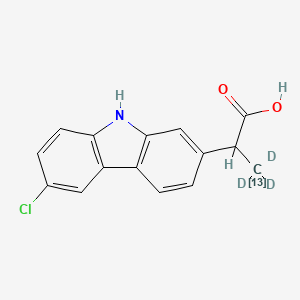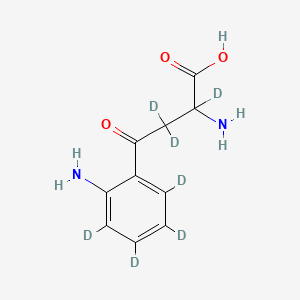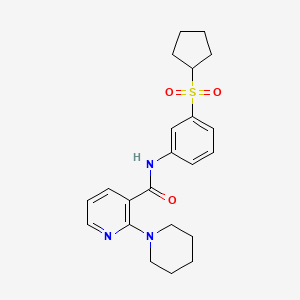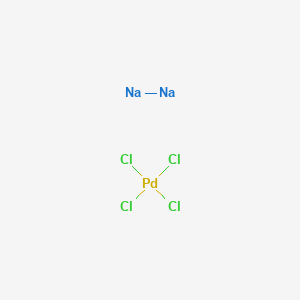
Sodiosodium;tetrachloropalladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodiosodium;tetrachloropalladium can be synthesized by reacting palladium (II) chloride with sodium chloride in an aqueous solution . The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] Palladium (II) chloride is insoluble in water, whereas the product, disodium tetrachloropalladium, dissolves in water . The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodiosodium;tetrachloropalladium undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.
Coordination Reactions: It can form complexes with other ligands such as acetonitrile or benzonitrile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, acetonitrile, and benzonitrile . These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are various palladium complexes, which are valuable in catalysis and organic synthesis .
Applications De Recherche Scientifique
Sodiosodium;tetrachloropalladium has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which sodiosodium;tetrachloropalladium exerts its effects involves the formation of palladium complexes that can act as catalysts in various chemical reactions . These complexes facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . The molecular targets and pathways involved depend on the specific reaction and the ligands present .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to sodiosodium;tetrachloropalladium include:
- Potassium tetrachloropalladate (II) (K₂PdCl₄)
- Ammonium tetrachloropalladate (II) ((NH₄)₂PdCl₄)
- Lithium tetrachloropalladate (II) (Li₂PdCl₄)
Uniqueness
This compound is unique due to its specific reactivity and solubility properties, which make it particularly useful in aqueous solutions and in the formation of various palladium complexes . Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in catalysis and organic synthesis .
Propriétés
Formule moléculaire |
Cl4Na2Pd |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
sodiosodium;tetrachloropalladium |
InChI |
InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;;;+4/p-4 |
Clé InChI |
YDCIXFJRKKSSBW-UHFFFAOYSA-J |
SMILES canonique |
[Na][Na].Cl[Pd](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
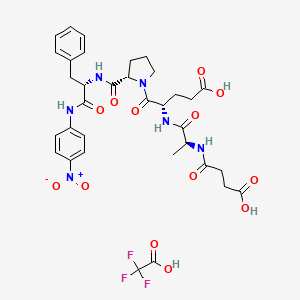
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
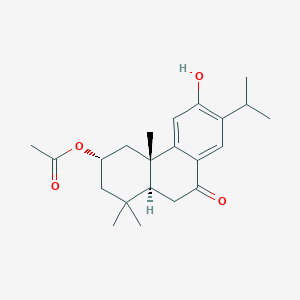
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
